![molecular formula C14H8ClNO2S B2933611 1-(2-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one CAS No. 877811-82-0](/img/structure/B2933611.png)

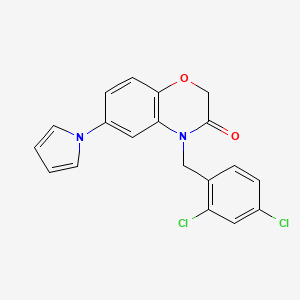

1-(2-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isothiazole, or 1,2-thiazole, is an organic compound with the formula (CH)3S(N). The ring is unsaturated and features an S-N bond . The isomeric thiazole, where the S and N are not directly bonded, is far more common . Isothiazones are produced by oxidation of enamine-thiones .

Synthesis Analysis

Isothiazones are produced by oxidation of enamine-thiones . The synthesis of related compounds, such as benzotriazoles, often involves the condensation of a benzene ring with a 1,2,3-triazole ring .Molecular Structure Analysis

The molecular structure of isothiazole consists of a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The ring is unsaturated and features an S-N bond .Chemical Reactions Analysis

Isothiazoles can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions .Physical And Chemical Properties Analysis

Isothiazoles have a molar mass of 85.12 g·mol −1 and a boiling point of 114 °C . They are slightly soluble in water .Applications De Recherche Scientifique

Chemical Synthesis and Structures

Benzo-Bridged Bis(1,2,3-dithiazoles) and Selenium Analogues : This study discusses the synthesis and structure of compounds related to 1-(2-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one, focusing on their molecular and electronic structures, and redox chemistry (Barclay et al., 1997).

Synthesis and Biological Activity of 1,2-Bis(3-oxobenzo[d]isothiazol-2(3H)-yl)ethane-1,2-dione : This paper presents a process for synthesizing a compound similar to 1-(2-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one and evaluates its bacteriostatic activity (Liu Chun-xin, 2013).

Applications in Material Science

- Isothiazolone Emissions from Building Products : Isothiazolones, related to 1-(2-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one, are used as preservatives in building products. This study examines their emission behavior in interior products (Nagorka et al., 2015).

Antiproliferative and Antimicrobial Activities

Antiproliferative Activity of Benzo[d]isothiazole Hydrazones : Research on benzo[d]isothiazole hydrazones, related to the chemical structure of interest, indicates potential for antiproliferative activity against various cell lines (Vicini et al., 2006).

Antibacterial Activity of Benzothiazole Derivatives : Studies on derivatives of benzothiazoles, which share structural similarities with 1-(2-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one, reveal significant antibacterial activities (Zhu Linhua, 2013).

Miscellaneous Research

- Lanthanide-Catalyzed Synthesis of Heterocycles : This paper discusses lanthanide-catalyzed synthesis methods for compounds like 1-(2-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one, demonstrating its versatility in creating various heterocyclic structures (Jing et al., 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(2-chlorobenzoyl)-2,1-benzothiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO2S/c15-11-7-3-1-5-9(11)13(17)16-12-8-4-2-6-10(12)14(18)19-16/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCGDSDHIDWEOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)SN2C(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-allyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(2-ethylphenyl)urea](/img/structure/B2933532.png)

![N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2933535.png)

![5-Ethyl-2-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2933541.png)

![3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile](/img/structure/B2933543.png)

![1-(Naphthalen-1-ylmethyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2933550.png)